molecular formula C16H16ClFN2O3S B7688048 5-[(3-chloro-4-fluorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide

5-[(3-chloro-4-fluorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide

Cat. No.: B7688048
M. Wt: 370.8 g/mol
InChI Key: GBRKFLTWOOJSCS-UHFFFAOYSA-N
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Description

5-[(3-chloro-4-fluorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a sulfonamide group attached to a benzamide core, with additional chloro and fluoro substituents on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-chloro-4-fluorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The introduction of the sulfonamide group is achieved through sulfonation reactions, often using reagents such as chlorosulfonic acid or sulfur trioxide. The chloro and fluoro substituents are introduced via halogenation reactions, using reagents like chlorine and fluorine gas under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation and halogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes, making them suitable for commercial production.

Chemical Reactions Analysis

Types of Reactions

5-[(3-chloro-4-fluorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro and fluoro positions, using reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

5-[(3-chloro-4-fluorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of sulfonamide-sensitive enzymes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and materials, owing to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-[(3-chloro-4-fluorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong interactions with enzyme active sites, inhibiting their activity. The chloro and fluoro substituents can enhance the compound’s binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-[(3-chloro-4-fluorophenyl)sulfamoyl]furan-2-carboxylic acid: Similar structure with a furan ring instead of a benzamide core.

    Ethyl (6R)-6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate: Contains a cyclohexene ring instead of a benzamide core.

Uniqueness

5-[(3-chloro-4-fluorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. Its benzamide core, combined with the sulfonamide group and halogen substituents, makes it a versatile compound for various applications.

Properties

IUPAC Name

5-[(3-chloro-4-fluorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClFN2O3S/c1-3-19-16(21)13-9-12(6-4-10(13)2)24(22,23)20-11-5-7-15(18)14(17)8-11/h4-9,20H,3H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBRKFLTWOOJSCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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